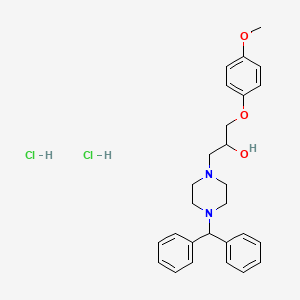![molecular formula C12H17N3O4S B5051325 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5051325.png)
1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfonyl group attached to a nitrophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethyl sulfoxide or ethyl acetate under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: It is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of their activity. The nitrophenyl moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(3-nitrophenyl)piperazine: This compound has a similar structure but lacks the sulfonyl group, which may result in different chemical properties and biological activities.
1-Methyl-4-(4-nitrophenyl)piperazine: This compound also lacks the sulfonyl group and has a different substitution pattern on the phenyl ring, leading to variations in its reactivity and applications.
The presence of the sulfonyl group in this compound makes it unique and may enhance its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-10-3-4-11(9-12(10)15(16)17)20(18,19)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHFZISMOPZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)
![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)

![1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5051275.png)
![N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B5051283.png)
![N'-[(4-Chlorophenyl)methyl]-N-[(furan-2-YL)methyl]ethanediamide](/img/structure/B5051289.png)
![(6Z)-5-Imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-YL}methylidene)-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5051291.png)

![1-(2,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B5051317.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5051330.png)
![dimethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5051338.png)
![[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5051340.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051350.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5051361.png)
